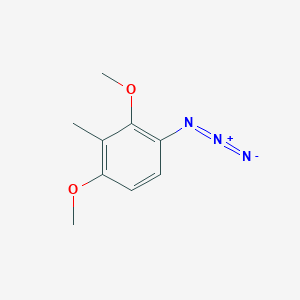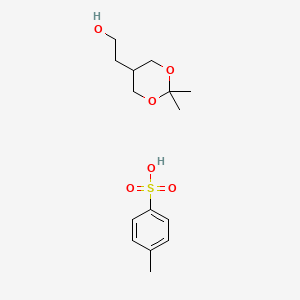
1-Iodo-2-(3-iodopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(3-iodopropyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-phenylpropyl iodide. The reaction typically requires the presence of an iodine source, such as iodine (I2), and a suitable solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-(3-iodopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 3-phenylpropyl iodide, while oxidation with potassium permanganate can produce 3-phenylpropanoic acid .
Aplicaciones Científicas De Investigación
1-Iodo-2-(3-iodopropyl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a radiolabeling agent in biological studies.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-(3-iodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating nucleophilic substitution and other reactions. In biological systems, the compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups present .
Comparación Con Compuestos Similares
1-Iodo-3-phenylpropane: Similar in structure but lacks the second iodine atom.
3-Phenylpropyl iodide: Another related compound with a single iodine atom.
Uniqueness: 1-Iodo-2-(3-iodopropyl)benzene is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and applications.
Propiedades
Número CAS |
115860-48-5 |
|---|---|
Fórmula molecular |
C9H10I2 |
Peso molecular |
371.98 g/mol |
Nombre IUPAC |
1-iodo-2-(3-iodopropyl)benzene |
InChI |
InChI=1S/C9H10I2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Clave InChI |
QCJUAKOLXULAKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


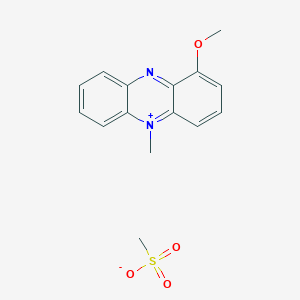
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
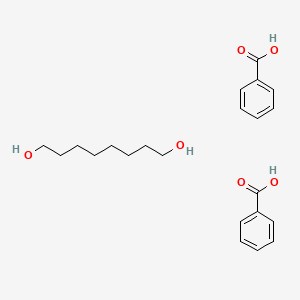
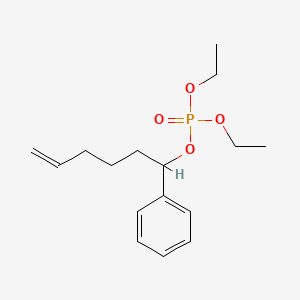
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
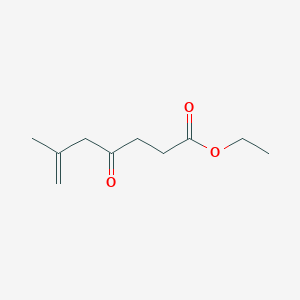
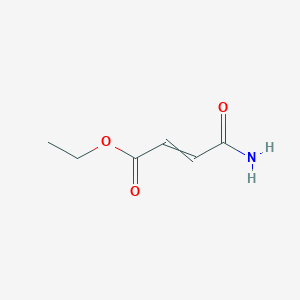
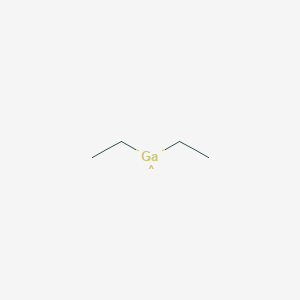
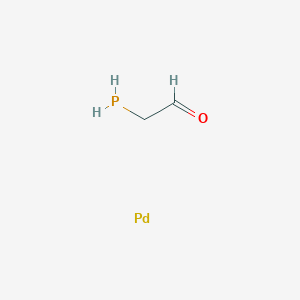
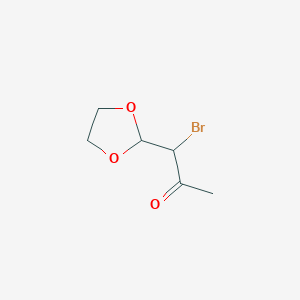
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
